2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound . It’s part of a class of compounds known as 5-amino-pyrazoles . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The methods for obtaining these structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-amino-pyrazoles include reactions with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with various reagents leads to the formation of different derivatives .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : This compound is synthesized using various methods, often involving reactions with methylhydrazine or N,N-dimethylformamide dimethyl acetal (Richter et al., 2009); (Matulevičiūtė et al., 2021).
- Structural Analysis : Studies have detailed the molecular structure of similar compounds, emphasizing the dihedral angles between rings and confirming structures through spectroscopy (Richter et al., 2009); (Matulevičiūtė et al., 2021).
Applications in Drug Synthesis
- Intermediate in Drug Synthesis : This compound and its derivatives are used as intermediates in synthesizing various biologically active compounds, such as crizotinib (Kong et al., 2016).
- Scaffold for Functionalized Compounds : It serves as a scaffold for the synthesis of functionalized compounds, such as selenazole-5-carboxylates, demonstrating its versatility in medicinal chemistry (Malinauskienė et al., 2018).
Role in Cancer Treatment
- Aurora Kinase Inhibitor : A derivative of this compound acts as an inhibitor of Aurora A, indicating potential utility in cancer treatment (ヘンリー,ジェームズ, 2006).
Synthesis of Cyclic Amino Acid Esters
- Cyclic Amino Acid Esters : Its derivatives have been synthesized as cyclic amino acid esters, highlighting its role in diverse synthetic pathways (Moriguchi et al., 2014); (Moriguchi et al., 2014).
Pharmaceutical Intermediates
- Intermediate in mTOR Targeted PROTAC Molecule Synthesis : It is used as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, showing its relevance in drug development (Zhang et al., 2022).
Future Directions
5-Amino-pyrazoles, which include “2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester”, are promising functional reagents. They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, they present promising substrates for the development of drugs for the treatment of various diseases .
Mechanism of Action
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are found in many biologically active compounds, suggesting that the targets could be varied and dependent on the specific derivative synthesized .
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the target itself .
Biochemical Pathways
Given the broad use of 5-amino-pyrazoles in medicinal chemistry, it is likely that the compound could influence a variety of biochemical pathways .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds, suggesting that they could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s amino group allows it to form hydrogen bonds with enzymes, enhancing its binding affinity and specificity . Additionally, it can act as a substrate for certain enzymes, leading to the formation of biologically active derivatives.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized to form active or inactive derivatives, depending on the specific metabolic pathway it undergoes . Understanding these pathways is essential for predicting its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . These factors determine its availability and effectiveness in exerting its biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHMPSXPQNSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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